Benzyl bis(2-bromoethyl)carbamate
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Overview
Description
Benzyl bis(2-bromoethyl)carbamate is a useful research compound. Its molecular formula is C12H15Br2NO2 and its molecular weight is 365.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Benzyl bis(2-bromoethyl)carbamate and related compounds have been explored in various chemical syntheses and applications due to their unique properties. For instance, derivatives of benzyl carbamates have been utilized in Lewis Acid Mediated One-Pot Synthesis to create a range of π-conjugated annulated carbazoles, showcasing their utility in the development of polycyclic aromatic heterocycles (Sureshbabu et al., 2011). This method highlights the potential for these compounds in the synthesis of complex organic structures.
Environmental and Sustainable Chemistry
This compound derivatives have also found applications in sustainable chemistry , particularly in the context of carbon dioxide recycling. For example, the carboxylation of aliphatic and benzyl diamines with electrochemically activated CO2 led to the synthesis of bis-O-alkyl carbamates, demonstrating an environmentally friendly approach to chemical synthesis with potential large-scale applications (Forte et al., 2017).
Asymmetric Synthesis and Medicinal Chemistry
The versatility of benzyl-type carbamates extends into asymmetric synthesis and the exploration of their medicinal chemistry applications. Studies have shown that primary benzyl-type carbamates can be deprotonated and used to trap different classes of electrophiles, yielding highly enantioenriched secondary benzyl carbamates. This process is crucial for the development of compounds with potential therapeutic applications (Lange et al., 2008).
Advanced Material and Catalyst Development
In advanced material science and catalysis, this compound derivatives have been used to create novel structures with significant applications. For example, novel cationic gemini surfactants based on benzylidene derivatives have shown excellent performance as corrosion inhibitors for carbon steel pipelines, indicating the potential of these compounds in industrial applications (Hegazy et al., 2010).
Safety and Hazards
The safety data sheet for Benzyl (2-bromoethyl)carbamate indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Benzyl bis(2-bromoethyl)carbamate is a synthetic linker that can be used to synthesize alkylated azetidines and aziridines . The primary targets of this compound are the enzymes involved in the synthesis of these compounds.
Mode of Action
The compound interacts with its targets by acting as a linker in the synthesis of alkylated azetidines and aziridines . The amide bond is created by condensation of an amine with an acid chloride or acid anhydride . The skeleton of benzyl (2-bromoethyl)carbamate is created by substitution of a hydrogen atom on the nitrogen atom in the amide bond with a bromine atom .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of alkylated azetidines and aziridines . These compounds have various applications, including in the synthesis of drugs targeting the central nervous system, such as Alzheimer’s disease .
Result of Action
The molecular and cellular effects of this compound’s action would be the successful synthesis of the desired alkylated azetidines and aziridines . These compounds could then exert their own effects, depending on their specific structures and targets.
Properties
IUPAC Name |
benzyl N,N-bis(2-bromoethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXFVMMTKPFXAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCBr)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596590 |
Source
|
Record name | Benzyl bis(2-bromoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189323-09-9 |
Source
|
Record name | Benzyl bis(2-bromoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cbz-N,N-bis(2-bromoethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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